molecular formula C11H16N2OS B1465617 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1249277-32-4

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No. B1465617
CAS RN: 1249277-32-4
M. Wt: 224.32 g/mol
InChI Key: XXVSWEGIMGVINZ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as thiophene-3-carboxamide, is an organic compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, and is currently being investigated for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

The compound 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, due to its unique structure, finds applications in the synthesis of various bioactive molecules. For instance, novel bioactive molecules like 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives have been synthesized through Claisen–Schmidt condensation reactions. These derivatives exhibit significant anti-oxidant and anti-microbial activities, underlining the potential of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one as a precursor in bioactive compound synthesis (Gopi, Sastry, & Dhanaraju, 2016).

Antimicrobial Activities

Schiff base derivatives containing thiophene, synthesized from 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, have shown to possess high antibacterial activities against various bacterial strains. These compounds have been evaluated through in vitro antimicrobial activity studies, suggesting their potential in alternative drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).

Synthesis of Polysubstituted Pyrroles

An efficient and metal-free method for the synthesis of polysubstituted pyrrole derivatives involves the use of compounds related to 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one. These methods utilize surfactants in aqueous mediums, highlighting the versatility of such compounds in synthesizing complex organic structures with potential biological activities (Kumar, Rāmānand, & Tadigoppula, 2017).

Ferroelectric Properties

A new chiral quinoxaline derivative synthesized from 1,2-di(thiophen-2-yl)ethane-1,2-dione and diamino compounds exhibits intense blue emission and ferroelectric behavior. This application demonstrates the potential of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one in the synthesis of materials with unique electronic and optical properties (Chen, Han, Ye, & Xiong, 2010).

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSWEGIMGVINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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